molecular formula C14H22O2 B14471023 (5R)-5-dec-1-ynyloxolan-2-one CAS No. 72151-69-0

(5R)-5-dec-1-ynyloxolan-2-one

Cat. No.: B14471023
CAS No.: 72151-69-0
M. Wt: 222.32 g/mol
InChI Key: BIGQAZKDYXXFSF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-dec-1-ynyloxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a dec-1-ynyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-dec-1-ynyloxolan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of alkyne and epoxide precursors, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-dec-1-ynyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(5R)-5-dec-1-ynyloxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (5R)-5-dec-1-ynyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-isopropyl-5-methylcyclohexanone
  • Micafungin sodium

Uniqueness

(5R)-5-dec-1-ynyloxolan-2-one is unique due to its specific structural features, such as the presence of a dec-1-ynyl substituent and an oxolane ring. These features confer distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

72151-69-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(5R)-5-dec-1-ynyloxolan-2-one

InChI

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-8,11-12H2,1H3/t13-/m0/s1

InChI Key

BIGQAZKDYXXFSF-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCCCC#C[C@H]1CCC(=O)O1

Canonical SMILES

CCCCCCCCC#CC1CCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.